Tiracizine hydrochloride

Description

Properties

IUPAC Name |

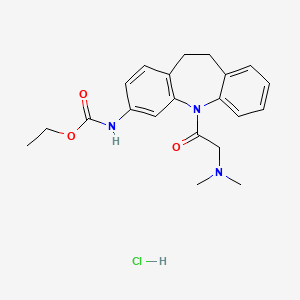

ethyl N-[11-[2-(dimethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3.ClH/c1-4-27-21(26)22-17-12-11-16-10-9-15-7-5-6-8-18(15)24(19(16)13-17)20(25)14-23(2)3;/h5-8,11-13H,4,9-10,14H2,1-3H3,(H,22,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWABFCDXKZWPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CN(C)C)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501000064 | |

| Record name | Ethyl hydrogen [5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbonimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

57.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643600 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

78816-67-8 | |

| Record name | Carbamic acid, N-[5-[2-(dimethylamino)acetyl]-10,11-dihydro-5H-dibenz[b,f]azepin-3-yl]-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78816-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiracizine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078816678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl hydrogen [5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbonimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIRACIZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GB5HGM31RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tiracizine Hydrochloride: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tiracizine (B1212685) hydrochloride is a Class Ia antiarrhythmic agent with a primary mechanism of action centered on the blockade of cardiac sodium channels. This action manifests as a use-dependent depression of the maximal rate of depolarization of the cardiac action potential, effectively slowing conduction in cardiac tissue. Additionally, as a Class Ia agent, tiracizine prolongs the action potential duration, an effect attributed to the blockade of potassium channels. Clinical observations of anticholinergic side effects suggest a secondary activity as a muscarinic receptor antagonist. This technical guide provides a comprehensive overview of the available data on the mechanism of action of tiracizine hydrochloride, including its electrophysiological effects, and details the experimental methodologies used to elucidate these properties.

Core Mechanism: Class Ia Antiarrhythmic Activity

This compound's primary therapeutic effect stems from its classification as a Class Ia antiarrhythmic drug. This classification is defined by its dual action on the cardiac action potential: a moderate blockade of fast sodium channels (INa) and a prolongation of the repolarization phase.

Sodium Channel Blockade

The principal antiarrhythmic effect of tiracizine is the blockade of voltage-gated sodium channels in cardiomyocytes. This inhibition of the rapid inward sodium current is responsible for the characteristic decrease in the maximum upstroke velocity (Vmax) of phase 0 of the cardiac action potential. This effect is use-dependent, meaning the degree of block is more pronounced at higher heart rates, a desirable feature for targeting tachyarrhythmias.

Potassium Channel Blockade and Action Potential Prolongation

A hallmark of Class Ia antiarrhythmics is their ability to prolong the action potential duration (APD). This is primarily achieved through the blockade of outward potassium currents, which are responsible for repolarization of the cardiomyocyte. While the specific potassium channels affected by tiracizine have not been fully characterized in the available literature, this action contributes to an increase in the effective refractory period, further suppressing re-entrant arrhythmias.

Quantitative Electrophysiological Data

Studies on isolated canine Purkinje fibers have provided quantitative insights into the electrophysiological effects of tiracizine. The following table summarizes the key findings.

| Parameter | Effect | EC50 (µM) | Tissue/Species | Reference |

| Maximal Rate of Depolarization (Vmax) | Use-dependent depression | 0.323 ± 0.059 | Dog Purkinje Fibers | [1] |

| Action Potential Duration (APD) | Decrease | 0.230 ± 0.024 | Dog Purkinje Fibers | [1] |

Secondary Pharmacological Profile

Muscarinic Receptor Antagonism

Clinical studies have reported side effects of an anticholinergic nature with tiracizine administration, suggesting an interaction with muscarinic acetylcholine (B1216132) receptors[2]. This antagonistic activity could contribute to the overall electrophysiological profile of the drug, potentially influencing heart rate and conduction. However, specific binding affinity data (e.g., Ki values) for tiracizine at various muscarinic receptor subtypes are not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway affected by tiracizine and a typical experimental workflow for its characterization.

Detailed Experimental Protocols

While specific, detailed protocols for tiracizine studies are not extensively published, the following represents a generalized methodology based on standard practices for characterizing Class I antiarrhythmic drugs.

In Vitro Electrophysiology Using Microelectrodes

Objective: To determine the effects of this compound on cardiac action potential parameters.

Experimental Preparation:

-

Tissue: Isolated canine cardiac Purkinje fibers are commonly used.

-

Dissection: False tendons are dissected from the ventricles of heparinized dogs and placed in a tissue bath.

-

Superfusion: The tissue is superfused with Tyrode's solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The composition of the Tyrode's solution is typically (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, NaH2PO4 0.45, NaHCO3 12, and glucose 5.5.

Electrophysiological Recording:

-

Microelectrodes: Glass capillary microelectrodes filled with 3 M KCl are used to impale the Purkinje fibers.

-

Stimulation: The preparations are stimulated at a constant frequency (e.g., 1 Hz) using bipolar silver electrodes.

-

Data Acquisition: Transmembrane action potentials are recorded, and parameters such as the maximal rate of depolarization (Vmax) and action potential duration at 50% and 90% repolarization (APD50 and APD90) are measured.

Drug Application:

-

This compound is dissolved in an appropriate solvent and added to the superfusion solution in a cumulative concentration-dependent manner.

-

The effects of the drug are allowed to reach a steady state at each concentration before measurements are taken.

Radioligand Binding Assay for Muscarinic Receptors (Generalized)

Objective: To determine the binding affinity of this compound to muscarinic receptors.

Experimental Preparation:

-

Tissue/Cells: A source of muscarinic receptors is required, such as rat brain cortex homogenates or cell lines expressing specific muscarinic receptor subtypes.

-

Membrane Preparation: The tissue or cells are homogenized in a buffer and centrifuged to isolate the cell membranes containing the receptors. The final membrane pellet is resuspended in an assay buffer.

Binding Assay:

-

Radioligand: A radiolabeled muscarinic antagonist with high affinity, such as [3H]-quinuclidinyl benzilate ([3H]-QNB), is used.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed to remove unbound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Unexplored Territories and Future Directions

The current body of literature on this compound leaves several areas open for further investigation:

-

Specific Ion Channel Subtypes: The specific sodium (e.g., NaV1.5) and potassium (e.g., hERG, IKs, IK1) channel subtypes affected by tiracizine and the corresponding binding affinities remain to be elucidated. Patch-clamp studies on cell lines expressing these specific channels would provide more definitive data.

-

Calcium Channel Effects: The potential for tiracizine to interact with cardiac calcium channels has not been thoroughly investigated.

-

Adrenergic Receptor Interactions: Given its structural similarity to some compounds with adrenergic activity, a comprehensive receptor binding screen would be beneficial to rule out or confirm any interactions with adrenergic receptors.

-

Intracellular Signaling: The effects of tiracizine on intracellular signaling cascades, such as the cyclic AMP (cAMP) or phosphoinositide pathways, are unknown and represent a potential area for novel mechanistic discoveries.

A more detailed characterization of these aspects would provide a more complete understanding of the pharmacological profile of this compound and could inform the development of future antiarrhythmic agents with improved efficacy and safety profiles.

References

Tiracizine Hydrochloride: A Technical Deep Dive into its Cardiac Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tiracizine (B1212685) hydrochloride is a Class Ia antiarrhythmic agent, indicating its primary mechanism of action involves the blockade of cardiac sodium channels with an associated effect on repolarization. This technical guide synthesizes the available preclinical and clinical data on the cardiac electrophysiological properties of tiracizine. While detailed quantitative data in the public domain is limited, this document provides a comprehensive overview of its known effects on cardiac action potentials and ion channels, alongside representative experimental methodologies.

Core Electrophysiological Properties

Tiracizine exerts its antiarrhythmic effects by modulating the electrical activity of cardiac myocytes. Its classification as a Class Ia agent points to a dual action on both depolarization and repolarization phases of the cardiac action potential.[1][2]

Effects on the Cardiac Action Potential

Tiracizine modifies the shape and duration of the cardiac action potential, primarily through its interaction with ion channels. The key observed effects include:

-

Depression of the Maximum Rate of Depolarization (Vmax): As a sodium channel blocker, tiracizine reduces the influx of sodium ions during Phase 0 of the action potential.[3] This leads to a decrease in the maximum upstroke velocity (Vmax), slowing conduction of the electrical impulse through cardiac tissue.[4][5] This effect is use-dependent, meaning the degree of block is more pronounced at higher heart rates.

-

Modulation of Action Potential Duration (APD): One study in canine Purkinje fibers reported a shortening of the action potential duration.[6] This is an atypical finding for a Class Ia agent, which classically prolongs the APD due to potassium channel blockade.[2] This suggests that tiracizine's effects on repolarization may be complex and tissue-specific.

-

Prolongation of the PQ Interval: In human studies, tiracizine has been shown to prolong the PQ interval on the electrocardiogram (ECG).[7] This indicates a slowing of conduction through the atrioventricular (AV) node.

Interaction with Cardiac Ion Channels

The effects of tiracizine on the action potential are a direct consequence of its interaction with specific ion channels.

-

Sodium (Na+) Channels: The primary target of tiracizine is the fast voltage-gated sodium channel (Nav1.5). By blocking these channels, tiracizine reduces sodium current (INa), leading to the observed decrease in Vmax. The use-dependent nature of this block is a characteristic feature of many Class I antiarrhythmics.[4][5]

-

Calcium (Ca2+) Channels: There is no specific information available regarding the effects of tiracizine on cardiac calcium channels.

Quantitative Data

The publicly available quantitative data on the electrophysiological effects of tiracizine hydrochloride is sparse. The following table summarizes the key findings from a study on canine Purkinje fibers. It is important to note that the full study detailing these findings was not accessible, and this information is based on an abstract.

| Parameter | Species | Tissue | Effect | EC50 (µM) | Reference |

| Maximum Rate of Depolarization (Vmax) | Canine | Purkinje Fibers | Depression | Not Specified | (Németh et al., 1995) |

| Action Potential Duration | Canine | Purkinje Fibers | Shortening | Not Specified | (Németh et al., 1995) |

Experimental Protocols

Detailed experimental protocols from studies on tiracizine are not extensively published. The following represents a standard methodology for assessing the electrophysiological effects of a compound on isolated cardiac tissue, such as Purkinje fibers, using conventional microelectrode techniques.

Objective: To characterize the effects of this compound on the action potential parameters of isolated canine Purkinje fibers.

Materials and Methods:

-

Tissue Preparation:

-

Hearts are excised from anesthetized mongrel dogs.

-

Free-running Purkinje fibers are dissected from the ventricles in a cooled, oxygenated Tyrode's solution.

-

The fibers are mounted in a tissue bath and superfused with Tyrode's solution at a constant temperature (typically 37°C), gassed with 95% O2 / 5% CO2.

-

-

Electrophysiological Recording:

-

Glass microelectrodes filled with 3 M KCl are used to impale the Purkinje fibers.

-

A standard microelectrode amplifier is used to record transmembrane action potentials.

-

The tissue is stimulated at a constant cycle length (e.g., 1000 ms) using bipolar silver electrodes.

-

-

Experimental Protocol:

-

The preparation is allowed to equilibrate for at least 60 minutes.

-

Baseline action potential parameters are recorded, including:

-

Resting Membrane Potential (RMP)

-

Action Potential Amplitude (APA)

-

Maximum Rate of Depolarization (Vmax)

-

Action Potential Duration at 50% and 90% repolarization (APD50, APD90)

-

-

This compound is added to the superfusate at increasing concentrations.

-

The effects of each concentration are allowed to reach a steady state before recordings are made.

-

Washout of the drug is performed by superfusing with a drug-free solution.

-

-

Data Analysis:

-

The recorded action potential parameters are analyzed using appropriate software.

-

Concentration-response curves are generated to determine the EC50 for the observed effects.

-

Visualizations

Mechanism of Action on the Cardiac Action Potential

References

- 1. [Tiracizine in the treatment of ventricular arrhythmia (preliminary study)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 4. Kinetics of use-dependent ventricular conduction slowing by antiarrhythmic drugs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Concentration- and rate-dependent electrophysiological effects of restacorin on isolated canine Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of the antiarrhythmic agent tiracizine: steady state kinetics in comparison with single-dose kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiracizine Hydrochloride: A Technical Deep Dive into its Sodium Channel Blocking Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiracizine (B1212685) hydrochloride is a Class I antiarrhythmic agent, a classification that designates its primary mechanism of action as the blockade of voltage-gated sodium channels in cardiac myocytes.[1][2] This action modifies the cardiac action potential, leading to a reduction in the excitability and conduction velocity of cardiac tissue. Such modulation is critical in the management of ventricular tachyarrhythmias. This technical guide provides a comprehensive overview of the sodium channel blocking activity of tiracizine, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.

Mechanism of Action: Attenuation of the Cardiac Action Potential

Class I antiarrhythmic drugs, including tiracizine, exert their effects by binding to the fast sodium channels (Nav1.5) in the heart. These channels are responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[3] By blocking these channels, tiracizine reduces the influx of sodium ions into the cardiomyocyte during depolarization. This leads to a decrease in the maximum rate of depolarization (Vmax) and a slowing of conduction through the cardiac tissue. The overall effect is a stabilization of the cardiac membrane and a reduction in the propensity for arrhythmias.

dot

Caption: Tiracizine's primary action on the cardiac action potential.

Quantitative Data on Electrophysiological Effects

The sodium channel blocking activity of tiracizine has been quantified in preclinical studies. A key study by Németh et al. (1995) investigated the electrophysiological effects of tiracizine in isolated canine Purkinje fibers, which are crucial for the conduction of electrical impulses in the ventricles.[1]

| Parameter | EC50 (µM) | Description | Reference |

| Maximal Rate of Depolarization (Vmax) | 0.323 ± 0.059 | A measure of the peak inward sodium current, directly reflecting sodium channel blockade. | [1] |

| Action Potential Duration (APD) | 0.230 ± 0.024 | The duration of the cardiac action potential, which is also modulated by tiracizine. | [1] |

In clinical settings, the effects of tiracizine on the electrocardiogram (ECG) provide further quantitative evidence of its sodium channel blocking activity.

| Parameter | Effect | Clinical Significance | Reference |

| Ventricular Tachycardia (VT) Cycle Length | Increased by a mean of 29 ms (B15284909) (intravenous) and 88 ms (oral) | Slowing of the tachycardia, indicating a reduction in conduction velocity. | [2] |

| PQ Interval | Significantly prolonged during steady-state administration | Reflects a delay in atrioventricular (AV) conduction. | [4] |

| QRS Duration | Prolongation | A direct consequence of slowed ventricular conduction due to sodium channel blockade. | [3][5] |

Experimental Protocols

The gold-standard method for investigating the effects of a compound on ion channels is the patch-clamp electrophysiology technique . While a specific detailed protocol for tiracizine is not publicly available, a representative protocol for assessing a compound's effect on cardiac sodium channels (Nav1.5) expressed in a heterologous system (e.g., HEK293 cells) is described below.

Whole-Cell Patch-Clamp Protocol for Nav1.5 Channels

1. Cell Culture and Preparation:

-

HEK293 cells stably expressing the human SCN5A gene (encoding the Nav1.5 alpha subunit) are cultured under standard conditions (37°C, 5% CO2).

-

Cells are plated onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES. The pH is adjusted to 7.2 with CsOH. Cesium is used to block potassium channels, isolating the sodium current.

3. Electrophysiological Recording:

-

Coverslips with the cells are placed in a recording chamber on the stage of an inverted microscope.

-

Borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution are used.

-

A gigaohm seal is formed between the micropipette and the cell membrane.

-

The cell membrane is then ruptured by gentle suction to achieve the whole-cell configuration.

-

Sodium currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.

4. Voltage-Clamp Protocol:

-

Cells are held at a holding potential of -120 mV to ensure the availability of sodium channels.

-

To elicit sodium currents, depolarizing voltage steps are applied (e.g., from -100 mV to +40 mV in 10 mV increments for 50 ms).

-

A current-voltage (I-V) relationship is generated by plotting the peak inward current against the test potential.

5. Drug Application:

-

Tiracizine hydrochloride is dissolved in the external solution to achieve a range of concentrations.

-

The baseline sodium current is recorded, and then the tiracizine-containing solution is perfused into the recording chamber.

-

The effect of each concentration on the peak sodium current is measured.

6. Data Analysis:

-

The percentage of inhibition of the peak sodium current is calculated for each concentration of tiracizine.

-

A dose-response curve is constructed by plotting the percentage of inhibition against the logarithm of the tiracizine concentration.

-

The IC50 value (the concentration at which 50% of the sodium current is inhibited) is determined by fitting the dose-response curve with the Hill equation.

dot

Caption: A typical experimental workflow for patch-clamp analysis.

Logical Relationships in Tiracizine's Antiarrhythmic Action

The antiarrhythmic effect of tiracizine is a direct consequence of its molecular action on the sodium channel, which translates to changes in cellular electrophysiology and ultimately affects the propagation of the electrical impulse in the heart.

dot

Caption: Logical flow from molecular action to therapeutic effect.

Conclusion

This compound's efficacy as a Class I antiarrhythmic agent is fundamentally rooted in its ability to block cardiac sodium channels. This guide has provided quantitative data from both preclinical and clinical studies that substantiate this mechanism. The detailed methodology for patch-clamp electrophysiology offers a framework for further investigation into the specific interactions of tiracizine with the Nav1.5 channel. The visual diagrams presented serve to clarify the complex signaling pathways and experimental procedures involved in understanding the electrophysiological profile of this important cardiovascular drug. For researchers and professionals in drug development, a thorough comprehension of these principles is essential for the continued exploration and application of sodium channel blockers in the treatment of cardiac arrhythmias.

References

- 1. Electrophysiological effects of tiracizin and its metabolites in dog cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Electrophysiological anti-arrhythmia effects of tiracizine in ventricular tachycardia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.viamedica.pl [journals.viamedica.pl]

- 4. Pharmacokinetics of the antiarrhythmic agent tiracizine: steady state kinetics in comparison with single-dose kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characteristics of electrocardiographic changes with some representative antiarrhythmic drugs in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Tiracizine Hydrochloride: A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tiracizine (B1212685) hydrochloride is a Class I antiarrhythmic agent belonging to the dibenzazepine (B1670418) class of compounds.[1][2] Its primary mechanism of action is understood to be the blockade of fast sodium channels in cardiomyocytes, a characteristic of Class I antiarrhythmic drugs.[3][4] This action leads to a decrease in the rate of depolarization of the cardiac action potential, thereby suppressing cardiac arrhythmias. While clinical studies have provided some insights into its efficacy and pharmacokinetic profile in humans, a comprehensive preclinical data package detailing its pharmacology, pharmacokinetics, and toxicology in animal models is not extensively available in the public domain. This guide summarizes the currently accessible information and highlights areas where data is limited.

Mechanism of Action

Tiracizine is classified as a Class I antiarrhythmic drug, which are known to exert their effects by blocking sodium channels.[2][3] The blockade of these channels slows the rapid influx of sodium ions during phase 0 of the cardiac action potential. This leads to a decrease in the maximum rate of depolarization (Vmax) and a reduction in the excitability and conduction velocity within the heart.[4] This mechanism is effective in terminating and preventing re-entrant arrhythmias.

While the general mechanism is understood, specific details regarding Tiracizine's interaction with sodium channels at a molecular level are not well-documented in publicly available preclinical studies. Key missing information includes:

-

Sodium Channel Subtype Selectivity: It is unknown which specific subtypes of the voltage-gated sodium channel (e.g., Nav1.5) are preferentially targeted by Tiracizine.

-

State-Dependent Blockade: The affinity of Tiracizine for the different states of the sodium channel (resting, open, and inactivated) has not been characterized. This information is crucial for understanding its use-dependent effects.

-

Binding Site: The specific binding site of Tiracizine on the sodium channel alpha subunit has not been elucidated.

Signaling Pathway

Currently, there is no publicly available preclinical data describing the specific signaling pathways modulated by Tiracizine hydrochloride.

Pharmacodynamics

The primary pharmacodynamic effect of Tiracizine is its antiarrhythmic activity.

In Vivo Studies

No preclinical in vivo studies in animal models of arrhythmia were identified in the available search results.

Clinical Insights

A clinical study in 16 patients with sustained ventricular tachycardia (VT) demonstrated that intravenous administration of Tiracizine (0.3 mg/kg) prevented the induction of VT in three patients and rendered it non-sustained in another.[1] In patients where VT was still inducible, the cycle length of the tachycardia was increased by a mean of 29 ms (B15284909).[1] Oral administration of 150-225 mg/day suppressed VT induction in one of six patients and made it non-sustained in another, with an increase in VT cycle length of 88 ms in the remaining patients.[1]

Pharmacokinetics

Human Pharmacokinetics

Studies in healthy human volunteers have provided some insights into the clinical pharmacokinetics of Tiracizine.

Table 1: Human Pharmacokinetic Parameters of Tiracizine and its Metabolites

| Parameter | Tiracizine | Metabolite M1 | Metabolite M2 | Metabolite M3 |

| Cmax (single 50 mg dose) | 56.9 ng/mL[5] | 132.8 ng/mL[5] | 25.8 ng/mL[5] | - |

| Cmax (steady state, 50 mg b.i.d.) | 75.9 ng/mL[5] | 391.8 ng/mL[5] | 143.2 ng/mL[5] | - |

| AUC (single 50 mg dose) | 182.9 ng·h/mL[5] | - | - | - |

| AUC (steady state, 50 mg b.i.d.) | 261.9 ng·h/mL[5] | - | - | - |

| t½ (single 50 mg dose) | 2.4 h[5] | - | - | - |

| t½ (steady state, 50 mg b.i.d.) | 4.0 h[5] | - | - | - |

| Cmax (single 100 mg dose) | 111.2 ng/mL[6] | 301.2 ng/mL[6] | 54.6 ng/mL[6] | 35.2 ng/mL[6] |

| AUC (single 100 mg dose) | 391.5 ng·h/mL[6] | 5184.5 ng·h/mL[6] | 1319.9 ng·h/mL[6] | - |

| tmax (single 100 mg dose) | - | 2.2 ± 0.7 h[6] | - | - |

Data presented as mean values.

Studies have shown that Tiracizine exhibits non-linear kinetics with repeated dosing, indicated by a significant increase in AUC and half-life.[5] This is accompanied by a considerable accumulation of its metabolites, M1 and M2.[5] The non-linearity is suggested to be due to saturable renal excretion and a decrease in intrinsic clearance.[5] The total urinary recovery of the parent compound and its metabolites after a single 100 mg dose was found to be 31.2% of the administered dose over 32 hours.[6]

Toxicology

Comprehensive preclinical toxicology data for this compound is not available in the public domain. Information regarding acute, sub-chronic, and chronic toxicity studies, as well as genotoxicity and carcinogenicity assessments, is lacking.

Clinical Adverse Effects

In a clinical study, side effects of an anticholinergic nature were reported in 13% of patients, and a toxic allergic exanthema was observed in 6.5% of patients.[7]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not available in the reviewed literature. The following provides a general overview of the methodology used in a clinical study.

Programmed Ventricular Stimulation in Patients

-

Objective: To assess the electrophysiologic effects and antiarrhythmic efficacy of Tiracizine.

-

Subjects: Patients with documented sustained ventricular tachycardia (VT).

-

Procedure:

-

Baseline programmed ventricular stimulation (PVS) is performed to induce VT and record its characteristics (e.g., cycle length).

-

Tiracizine is administered intravenously (e.g., 0.3 mg/kg) or orally (e.g., 150-225 mg/day).[1]

-

PVS is repeated after drug administration to determine if VT is still inducible and to measure any changes in its characteristics.

-

-

Endpoints:

-

Inability to induce VT.

-

Change in induced VT from sustained to non-sustained.

-

Change in the cycle length of the induced VT.

-

Conclusion and Future Directions

The available information on the preclinical profile of this compound is sparse. While its classification as a Class I antiarrhythmic agent provides a general understanding of its mechanism of action, a detailed characterization of its interaction with sodium channels, its preclinical pharmacokinetic and pharmacodynamic properties, and a comprehensive toxicological assessment are necessary for a complete understanding of its profile. The lack of this information in the public domain presents a significant knowledge gap. Future research, should it be undertaken, would need to focus on generating this fundamental preclinical data to fully characterize the therapeutic potential and safety of this compound. This would involve in vitro electrophysiological studies on various ion channels, comprehensive ADME studies in relevant animal species, efficacy studies in animal models of arrhythmia, and a full battery of regulatory toxicology studies.

Experimental Workflow for Preclinical Antiarrhythmic Drug Evaluation

Caption: A generalized workflow for the preclinical evaluation of a novel antiarrhythmic compound.

References

- 1. [Electrophysiological anti-arrhythmia effects of tiracizine in ventricular tachycardia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicoses in Animals From Human Cold and Allergy Medications - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 3. Tiracizine | C21H25N3O3 | CID 71264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Clinical Use and Future Perspectives on Antiarrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of the antiarrhythmic agent tiracizine: steady state kinetics in comparison with single-dose kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Relative bioavailability of the antiarrhythmia agent, tiracizine and its metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Tiracizine in the treatment of ventricular arrhythmia (preliminary study)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiracizine hydrochloride chemical structure and properties

An In-depth Technical Guide to Tiracizine (B1212685) Hydrochloride

Introduction

Tiracizine hydrochloride is a Class I antiarrhythmic agent that has been studied for its effects on myocardial contractility.[1][2] This technical guide provides a comprehensive overview of its chemical structure, properties, and available experimental data, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Tiracizine is a dibenzazepine (B1670418) derivative.[3] Its chemical identity and physicochemical properties are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | Ethyl [5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride[4] |

| CAS Number | 78816-67-8 (for hydrochloride); 83275-56-3 (for base)[2][4] |

| Molecular Formula | C21H25N3O3.ClH[5] |

| SMILES | CCOC(=O)Nc1ccc2CCc3ccccc3N(c2c1)C(=O)CN(C)C.Cl[5] |

| InChI Key | XJWABFCDXKZWPV-UHFFFAOYSA-N[5] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 403.9 g/mol [5] |

| Molar Mass (base) | 367.44 g/mol [4] |

| Melting Point (base) | 135-137 °C[6] |

| Storage Temperature | -20°C[2] or Refrigerator (4°C)[7] |

Synthesis

A synthetic route for this compound has been described.[6] The process involves the reaction of 3-amino-5-acetyl-10,11-dihydro-5H-dibenz[b,f]azepine with potassium hydroxide (B78521) to yield 3-amino-10,11-dihydro-5H-dibenz[b,f]azepine.[6] This intermediate is then reacted with ethyl chloroformate.[6] The subsequent product is treated with chloroacetylchloride, followed by a reaction with dimethylamine (B145610) to produce the tiracizine base.[6] The hydrochloride salt is obtained by reacting the base with hydrochloric acid in isopropanol.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tiracizine HCl - Immunomart [immunomart.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Tiracizine - Wikipedia [en.wikipedia.org]

- 5. GSRS [precision.fda.gov]

- 6. This compound, GS-015, AWD-19-166, Bonnecor-药物合成数据库 [drugfuture.com]

- 7. This compound [78816-67-8] glixxlabs.com High quality biochemicals supplier [glixxlabs.com]

Tiracizine Hydrochloride: A Technical Guide to its Synthesis, Discovery, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiracizine (B1212685) hydrochloride is a Class I antiarrhythmic agent belonging to the dibenzazepine (B1670418) class of compounds.[1][2] Developed for the management of cardiac arrhythmias, specifically ventricular and supraventricular arrhythmias, tiracizine exerts its therapeutic effects through the blockade of cardiac sodium channels.[2][3] This technical guide provides an in-depth overview of the synthesis of tiracizine hydrochloride, the history of its discovery, and a detailed summary of its pharmacological properties, including its mechanism of action and clinical findings. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Discovery and Development

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing from 3-amino-5-acetyl-10,11-dihydro-5H-dibenz[b,f]azepine. The overall synthetic pathway is outlined below.

Synthetic Pathway

Caption: Synthetic pathway of this compound.

Experimental Protocols

The following protocols are based on the synthetic scheme described in the literature.[4]

Step 1: Synthesis of 3-amino-10,11-dihydro-5H-dibenz[b,f]azepine (II)

-

Reactants: 3-amino-5-acetyl-10,11-dihydro-5H-dibenz[b,f]azepine (I), potassium hydroxide (B78521) (KOH), n-propanol.

-

Procedure: A mixture of 3-amino-5-acetyl-10,11-dihydro-5H-dibenz[b,f]azepine (I) and potassium hydroxide in n-propanol is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 3-amino-10,11-dihydro-5H-dibenz[b,f]azepine (II).

Step 2: Synthesis of 3-carbethoxyamino-10,11-dihydro-5H-dibenz[b,f]azepine (III)

-

Reactants: 3-amino-10,11-dihydro-5H-dibenz[b,f]azepine (II), ethyl chloroformate, a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine).

-

Procedure: To a solution of 3-amino-10,11-dihydro-5H-dibenz[b,f]azepine (II) and a base in an inert solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) at 0 °C, ethyl chloroformate is added dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford 3-carbethoxyamino-10,11-dihydro-5H-dibenz[b,f]azepine (III).

Step 3: Synthesis of 3-carbethoxyamino-5-chloroacetyl-10,11-dihydro-5H-dibenz[b,f]azepine (IV)

-

Reactants: 3-carbethoxyamino-10,11-dihydro-5H-dibenz[b,f]azepine (III), chloroacetyl chloride, a base (e.g., triethylamine).

-

Procedure: Chloroacetyl chloride is added to a solution of 3-carbethoxyamino-10,11-dihydro-5H-dibenz[b,f]azepine (III) and a base in an aprotic solvent (e.g., dichloromethane) at 0 °C. The mixture is stirred at room temperature. After completion, the reaction is worked up by washing with aqueous solutions to remove excess reagents and salts. The organic phase is dried and concentrated to give 3-carbethoxyamino-5-chloroacetyl-10,11-dihydro-5H-dibenz[b,f]azepine (IV).

Step 4: Synthesis of Tiracizine (V)

-

Reactants: 3-carbethoxyamino-5-chloroacetyl-10,11-dihydro-5H-dibenz[b,f]azepine (IV), dimethylamine.

-

Procedure: A solution of 3-carbethoxyamino-5-chloroacetyl-10,11-dihydro-5H-dibenz[b,f]azepine (IV) in a suitable solvent is treated with an excess of dimethylamine (either as a gas or an aqueous/alcoholic solution). The reaction is stirred until the starting material is consumed. The solvent is evaporated, and the residue is purified to yield tiracizine base (V), which has a reported melting point of 135-137 °C.[4]

Step 5: Synthesis of this compound (Final Product)

-

Reactants: Tiracizine base (V), hydrochloric acid (HCl), isopropanol.

-

Procedure: The tiracizine base (V) is dissolved in isopropanol, and a solution of hydrochloric acid in isopropanol is added. The resulting precipitate of this compound is collected by filtration, washed with cold isopropanol, and dried under vacuum.

Pharmacological Profile

Tiracizine is classified as a Class I antiarrhythmic drug, indicating its primary mechanism of action is the blockade of sodium channels in the cardiac myocytes.[5][6]

Mechanism of Action

Tiracizine exerts its antiarrhythmic effects by blocking the fast inward sodium current (INa) in a use-dependent manner.[5] This blockade reduces the maximal rate of depolarization of the cardiac action potential (Vmax), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system. By prolonging the effective refractory period, tiracizine can suppress reentry circuits that are responsible for many types of tachyarrhythmias.

Caption: Proposed mechanism of action of Tiracizine.

Quantitative Pharmacological Data

In vitro electrophysiological studies on canine cardiac Purkinje fibers have provided quantitative data on the effects of tiracizine.[5]

| Parameter | Value (EC50) | Tissue | Reference |

| Depression of Vmax | 0.323 ± 0.059 µM | Canine Cardiac Purkinje Fibers | [5] |

| Decrease in Action Potential Duration | 0.230 ± 0.024 µM | Canine Cardiac Purkinje Fibers | [5] |

The two main metabolites of tiracizine were found to have similar electrophysiological effects but were approximately one order of magnitude less potent than the parent compound.[5]

Clinical Efficacy and Safety

Clinical studies have investigated the efficacy and safety of tiracizine in patients with ventricular arrhythmias.

| Study Population | Dosage | Key Findings | Reference |

| 16 patients with sustained ventricular tachycardia | 0.3 mg/kg (intravenous) | Ventricular tachycardia no longer inducible in 3 of 16 patients. | [3] |

| 6 patients with sustained ventricular tachycardia | 150-225 mg/day (oral) | Ventricular tachycardia induction suppressed in 1 patient. | [3] |

| 46 patients with >2500 ventricular extrasystoles/24h or Lown class III/IV arrhythmias | Not specified | Statistically significant reduction in ventricular extrasystoles and a significant reduction of Lown class IV arrhythmias. | [6] |

Commonly reported side effects are of an anticholinergic nature (13% of patients) and, less frequently, toxic allergic exanthema (6.5% of patients).[6] The drug was reported to have no significant clinical effect on hemodynamics.[6]

Conclusion

This compound is a Class I antiarrhythmic agent with a well-defined synthesis and a clear mechanism of action centered on the blockade of cardiac sodium channels. The available in vitro and clinical data support its efficacy in the management of ventricular arrhythmias. This technical guide provides a consolidated resource for researchers and drug development professionals, summarizing the key chemical, pharmacological, and clinical aspects of this compound. Further research could focus on a more detailed elucidation of its binding site on the sodium channel and a comprehensive evaluation of its long-term safety and efficacy in larger patient populations.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Tiracizine | C21H25N3O3 | CID 71264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [Electrophysiological anti-arrhythmia effects of tiracizine in ventricular tachycardia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, GS-015, AWD-19-166, Bonnecor-药物合成数据库 [drugfuture.com]

- 5. Electrophysiological effects of tiracizin and its metabolites in dog cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Tiracizine in the treatment of ventricular arrhythmia (preliminary study)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiracizine Hydrochloride: A Technical Toxicology Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicological data for tiracizine (B1212685) hydrochloride (CAS No: 83881-52-1), an antiarrhythmic agent. The document consolidates information regarding its chemical properties, mechanism of action, and known toxicological endpoints. The primary focus is on acute toxicity, potential cardiotoxicity, and significant data gaps in the existing literature. This whitepaper is intended to serve as a foundational resource for professionals in drug development and research, highlighting the need for further investigation to establish a complete safety profile for this compound.

Introduction

Tiracizine hydrochloride is a chemical entity classified as a Class I antiarrhythmic agent.[1] It belongs to the dibenzazepine (B1670418) class of organic compounds.[2] While its intended therapeutic use is the management of cardiac arrhythmias, a thorough understanding of its toxicological profile is paramount for safe drug development and use. This document summarizes the publicly available non-clinical toxicology data for this compound.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C21H25ClN2O3 · 2HCl | Sigma-Aldrich |

| Molecular Weight | 461.81 g/mol | Sigma-Aldrich |

| CAS Number | 83881-52-1 | Sigma-Aldrich |

| Synonyms | [2-[4-[(4-Chlorophenyl)phenylmethyl]-1- piperazinyl]ethoxy]acetic aciddihydrochloride | Sigma-Aldrich |

Non-Clinical Toxicology

The available toxicological data for this compound is limited. The following sections detail the known information and highlight areas where data is currently unavailable in the public domain.

Acute Toxicity

The most well-documented toxicological endpoint for this compound is its acute oral toxicity in rats.

Table 1: Acute Oral Toxicity of this compound

| Species | Route | Parameter | Value | Observations |

| Rat | Oral | LD50 | 365 mg/kg | Behavioral: Somnolence (general depressed activity). Respiratory disorder. Nutritional and Gross Metabolic: Decrease in body temperature.[2] |

While the specific protocol for the study that determined the LD50 of 365 mg/kg is not publicly available, a typical acute oral toxicity study in rats would be conducted following established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD), for instance, guideline 401, 420, or 423. A generalized protocol is described below.

-

Test System: Young, healthy adult rats (e.g., Sprague-Dawley or Wistar strains), typically nulliparous and non-pregnant females, and males. Animals would be acclimated to laboratory conditions before the study.

-

Housing: Animals are housed in controlled conditions with respect to temperature (e.g., 22 ± 3 °C), humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.

-

Dose Administration: The test substance, this compound, is administered as a single oral dose via gavage. The substance is typically dissolved or suspended in a suitable vehicle (e.g., water or corn oil). Dosing is based on the body weight of the animals.

-

Dose Groups: Multiple dose groups with a specified number of animals per sex per group are used to establish a dose-response relationship. A control group receives the vehicle only.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes immediately after dosing and periodically for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. Body weights are recorded before dosing and at regular intervals throughout the study.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The LD50 (the dose estimated to cause mortality in 50% of the test animals) is calculated using appropriate statistical methods.

Subchronic and Chronic Toxicity

No data on the subchronic or chronic toxicity of this compound were found in the publicly available literature.

Genotoxicity

No data on the genotoxicity (mutagenicity and clastogenicity) of this compound were found in the publicly available literature.

Carcinogenicity

No data on the carcinogenic potential of this compound were found in the publicly available literature. The Safety Data Sheet from Sigma-Aldrich indicates that it is not classified as a carcinogen by IARC, NTP, or OSHA.[2]

Reproductive and Developmental Toxicity

No data on the reproductive and developmental toxicity of this compound were found in the publicly available literature.

Safety Pharmacology

The primary pharmacological activity of this compound as a Class I antiarrhythmic agent points to the cardiovascular system as the main target for safety pharmacology assessment.

As a Class I antiarrhythmic, this compound is expected to act by blocking sodium channels in the cardiac muscle. This mechanism, while therapeutic at intended doses, can lead to pro-arrhythmic effects, a key toxicological concern. DrugBank lists numerous interactions with other drugs that may increase the arrhythmogenic activities of tiracizine.[2] These interactions often involve other antiarrhythmics, beta-blockers, and calcium channel blockers. The potential for QTc prolongation and torsade de pointes, common concerns with antiarrhythmic agents, has not been specifically detailed for tiracizine in the available literature.

Pharmacokinetics and Metabolism

A study in healthy individuals indicated non-linear kinetics for tiracizine, with accumulation of its metabolites upon repeated dosing.[3] The study also noted that PQ time was significantly prolonged during steady-state administration, which is consistent with its antiarrhythmic activity.[3] No comprehensive data on the metabolism and excretion pathways that would be critical for a full toxicological assessment are available.

Adverse Effects in Humans

A clinical study reported side effects of an anticholinergic nature in 13% of patients and a toxic allergic exanthema in 6.5% of patients.[1] The arrhythmogenic potential is a significant concern, although specific incidences of proarrhythmic events in humans are not well-documented in the available literature.

Conclusion and Data Gaps

The toxicological profile of this compound is largely incomplete based on publicly available data. The primary known toxicological information is an acute oral LD50 of 365 mg/kg in rats, with associated signs of central nervous system depression and physiological stress.[2] The main area of concern from a safety pharmacology perspective is its inherent potential for pro-arrhythmic effects, which is a known risk for Class I antiarrhythmic agents.

Significant data gaps exist for nearly all standard toxicological endpoints, including:

-

Subchronic and chronic toxicity

-

Genotoxicity

-

Carcinogenicity

-

Reproductive and developmental toxicity

-

Dermal and inhalation toxicity

-

Eye and skin irritation/sensitization

A comprehensive assessment of the safety of this compound would require extensive further research in these areas. Professionals in drug development should consider these data gaps when evaluating the risk-benefit profile of this compound.

References

In Vitro Electrophysiological Profile of Tiracizine Hydrochloride on Cardiac Purkinje Fibers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiracizine hydrochloride is a Class I antiarrhythmic agent with established effects on cardiac conduction. This technical guide provides a comprehensive overview of the in vitro electrophysiological effects of this compound on cardiac Purkinje fibers. By summarizing key quantitative data, detailing established experimental protocols, and visualizing the underlying mechanisms, this document serves as an in-depth resource for researchers and professionals in the field of cardiac electrophysiology and drug development. The primary action of Tiracizine involves the blockade of fast sodium channels, leading to a reduction in the maximum upstroke velocity of the action potential and a decrease in action potential duration.

Core Electrophysiological Effects of this compound

This compound's primary mechanism of action is the blockade of voltage-gated sodium channels (NaV1.5) in cardiomyocytes, including the specialized conduction cells of the Purkinje fibers. This action is state-dependent, with a higher affinity for the open and inactivated states of the channel. By inhibiting the rapid influx of sodium ions during phase 0 of the cardiac action potential, this compound reduces the maximum rate of depolarization (Vmax) and slows conduction velocity.

The principal electrophysiological consequences of this compound on Purkinje fibers are a use-dependent depression of Vmax and a shortening of the action potential duration (APD).[1]

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on the electrophysiological parameters of canine cardiac Purkinje fibers as determined by in vitro studies.[1]

Table 1: Effect of this compound on Maximal Rate of Depolarization (Vmax)

| Parameter | Value (µM) | Number of Experiments (n) |

| EC50 for Vmax depression | 0.323 ± 0.059 | 5 |

Table 2: Effect of this compound on Action Potential Duration (APD)

| Parameter | Value (µM) | Number of Experiments (n) |

| EC50 for APD decrease | 0.230 ± 0.024 | 5 |

Experimental Protocols

While the specific protocol for the cited Tiracizine study is not exhaustively detailed in the publication, a representative experimental methodology for assessing the in vitro electrophysiological effects of a compound on cardiac Purkinje fibers using conventional microelectrode techniques is outlined below. This protocol is based on standard practices in the field.

Purkinje Fiber Preparation

-

Animal Model: Hearts are excised from mongrel dogs of either sex.

-

Fiber Dissection: Free-running Purkinje fibers (false tendons) are carefully dissected from either the right or left ventricle.

-

Mounting: The dissected fibers are mounted in a temperature-controlled tissue bath (typically maintained at 36-37°C).

Superfusion and Solutions

-

Superfusion: The mounted Purkinje fiber is continuously superfused with a physiological salt solution, typically Tyrode's solution.

-

Tyrode's Solution Composition (Typical):

-

NaCl: 137 mM

-

KCl: 4 mM

-

CaCl2: 1.8 mM

-

MgCl2: 1 mM

-

NaHCO3: 12 mM

-

NaH2PO4: 0.9 mM

-

Glucose: 5.5 mM

-

-

Gassing: The Tyrode's solution is gassed with a mixture of 95% O2 and 5% CO2 to maintain a physiological pH of approximately 7.4.

-

Drug Application: this compound is dissolved in the superfusion solution and applied at various concentrations to determine its effects.

Electrophysiological Recording

-

Microelectrodes: Glass microelectrodes are fabricated using a micropipette puller and filled with 3 M KCl. The tip resistance of these electrodes is typically between 10-25 MΩ.

-

Intracellular Recording: The microelectrode is advanced to impale a single Purkinje fiber cell to record the transmembrane action potential.

-

Stimulation: The Purkinje fiber is stimulated using bipolar silver electrodes with rectangular pulses of 1-2 ms (B15284909) duration and an amplitude of 1.5-2.0 times the diastolic threshold.

-

Data Acquisition: The signal from the microelectrode is passed to a high-input impedance amplifier. The amplified signal is then digitized and stored on a computer for subsequent analysis of action potential parameters such as Vmax and APD.

Visualizations

Experimental Workflow

Caption: Experimental workflow for in vitro electrophysiological studies.

Signaling Pathway: Mechanism of Action of Class I Antiarrhythmics

References

Tiracizine Hydrochloride for Ventricular Arrhythmia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiracizine (B1212685) hydrochloride is a Class Ia antiarrhythmic agent that has demonstrated efficacy in the management of ventricular arrhythmias. This technical guide provides a comprehensive overview of the available preclinical and clinical data on tiracizine, focusing on its electrophysiological properties, mechanism of action, pharmacokinetics, and clinical utility in treating ventricular tachyarrhythmias. Detailed experimental protocols, quantitative data summaries, and visual representations of its mechanism and experimental workflows are presented to support further research and development in the field of cardiac electrophysiology.

Introduction

Ventricular arrhythmias are a significant cause of morbidity and mortality, necessitating the development of effective and safe antiarrhythmic drugs. Tiracizine hydrochloride, a dibenzazepine (B1670418) derivative, emerged as a potential therapeutic agent for these conditions. As a Class Ia antiarrhythmic, its primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiomyocytes, leading to a modification of the cardiac action potential and suppression of arrhythmogenic activity. This guide synthesizes the current knowledge on this compound to serve as a resource for the scientific community.

Electrophysiological Properties and Mechanism of Action

This compound exerts its antiarrhythmic effects by modulating the electrophysiological properties of cardiac cells. Its classification as a Class Ia antiarrhythmic agent is based on its characteristic effects on the cardiac action potential.

Sodium Channel Blockade

The primary molecular target of tiracizine is the fast voltage-gated sodium channel (Nav1.5) in cardiomyocytes. By binding to the open or inactivated state of these channels, tiracizine reduces the influx of sodium ions during Phase 0 of the action potential. This leads to a decrease in the maximum rate of depolarization (Vmax) and a slowing of conduction velocity through the cardiac tissue.[1] This effect is use-dependent, meaning the blockade is more pronounced at faster heart rates, which is a desirable property for an antiarrhythmic agent.

Effects on Action Potential Duration and Refractoriness

As a Class Ia agent, tiracizine prolongs the action potential duration (APD) and, consequently, the effective refractory period (ERP) of cardiomyocytes.[1] This is achieved through a combination of sodium channel blockade and a potential secondary effect on potassium channels, which delays repolarization (Phase 3). The prolongation of the ERP makes the cardiac tissue less excitable and less susceptible to re-entrant arrhythmias.

Signaling Pathway

The mechanism of action of tiracizine primarily involves the direct blockade of ion channels rather than a complex intracellular signaling cascade. The following diagram illustrates the principal mechanism.

Quantitative Electrophysiological Data

Preclinical studies have quantified the electrophysiological effects of tiracizine. The following table summarizes key findings from a study on canine Purkinje fibers.

| Parameter | Effect | EC50 (µM) | Reference |

| Maximal Rate of Depolarization (Vmax) | Use-dependent depression | 0.323 ± 0.059 | [2] |

| Action Potential Duration (APD) | Decreased | 0.230 ± 0.024 | [2] |

Pharmacokinetics

The pharmacokinetic profile of tiracizine has been characterized in healthy volunteers. The data indicates that the drug is metabolized, and both the parent compound and its metabolites are detectable in serum and urine.

| Parameter | Single Dose (50 mg) | Steady State (50 mg b.i.d.) | Reference |

| Tiracizine | |||

| Cmax (ng/mL) | 56.9 | 75.9 | [2] |

| AUC (ng·h/mL) | 182.9 (AUC0-∞) | 261.9 (AUCτ) | [2] |

| t1/2β (h) | 2.4 | 4.0 | [2] |

| Metabolite M1 | |||

| Cmax (ng/mL) | 132.8 | 391.8 | [2] |

| Metabolite M2 | |||

| Cmax (ng/mL) | 25.8 | 143.2 | [2] |

Clinical Efficacy in Ventricular Arrhythmia

Clinical studies have evaluated the efficacy of tiracizine in patients with ventricular arrhythmias.

Sustained Ventricular Tachycardia

A study involving patients with documented sustained ventricular tachycardia (VT) demonstrated the antiarrhythmic efficacy of tiracizine.

| Treatment | N | Outcome | Reference |

| Intravenous (0.3 mg/kg) | 16 | VT no longer inducible in 3 patients; became non-sustained in 1 patient. | [2] |

| Oral (150-225 mg/day) | 6 | VT induction suppressed in 1 patient; became non-sustained in 1 patient. | [2] |

In patients with inducible VT after intravenous tiracizine, the cycle length of the VT increased by a mean of 29 ms.[2] For those with persistent inducible VT after oral therapy, the cycle length increased by a mean of 88 ms.[2]

Ventricular Extrasystoles

In a study of 46 patients with frequent ventricular extrasystoles (>2500 per 24 hours) or Lown class III or higher arrhythmias, tiracizine led to a statistically significant reduction in ventricular extrasystoles and a significant reduction in Lown class IV arrhythmias.[3] An improvement of at least one Lown class was observed in 63% of patients.[3]

Adverse Effects

The available clinical data indicate that tiracizine is generally tolerated, with some reported adverse effects.

| Adverse Effect | Incidence | Reference |

| Anticholinergic-type side effects | 13% | [3] |

| Toxic allergic exanthema | 6.5% | [3] |

Experimental Protocols

This section provides an overview of the methodologies used in key studies of tiracizine.

In Vitro Electrophysiology: Microelectrode Technique

The electrophysiological effects of tiracizine on isolated cardiac preparations are typically assessed using conventional microelectrode techniques.

Objective: To measure the effects of tiracizine on action potential parameters in isolated cardiac Purkinje fibers.

Methodology:

-

Preparation: Cardiac Purkinje fibers are dissected from a suitable animal model (e.g., dog) and placed in a tissue bath.

-

Superfusion: The preparation is superfused with a physiological salt solution (e.g., Tyrode's solution) bubbled with 95% O2 and 5% CO2 and maintained at a constant temperature (e.g., 37°C).

-

Stimulation: The fibers are stimulated at a constant frequency (e.g., 1 Hz) using bipolar electrodes.

-

Recording: Transmembrane action potentials are recorded using glass microelectrodes filled with 3 M KCl, connected to a high-input impedance amplifier.

-

Data Acquisition: The amplified signals are digitized and stored for offline analysis of parameters such as Vmax, action potential amplitude, and APD at various levels of repolarization (e.g., APD50, APD90).

-

Drug Application: After a baseline recording period, tiracizine is added to the superfusate at increasing concentrations, and recordings are made at each concentration to determine its effects.

Clinical Electrophysiology: Programmed Ventricular Stimulation

Programmed ventricular stimulation (PVS) is a clinical procedure used to assess the inducibility of ventricular tachyarrhythmias and evaluate the efficacy of antiarrhythmic drugs.

Objective: To determine the effect of tiracizine on the inducibility of sustained ventricular tachycardia in patients.

Methodology:

-

Patient Preparation: Patients with a history of sustained VT undergo the procedure in a fasting state under local anesthesia.

-

Catheter Placement: Electrode catheters are inserted percutaneously and positioned in the right atrium and right ventricle under fluoroscopic guidance.

-

Baseline Stimulation: A baseline electrophysiological study is performed to assess baseline conduction intervals and refractory periods.

-

VT Induction Protocol: A standardized PVS protocol is employed, which may include incremental ventricular pacing and the introduction of one to three ventricular extrastimuli at various coupling intervals from one or more ventricular sites.

-

Drug Administration: Tiracizine is administered intravenously or orally, and after a sufficient time for drug distribution, the PVS protocol is repeated.

-

Endpoint: The primary endpoint is the non-inducibility of sustained VT or a change in the characteristics of the induced VT (e.g., increased cycle length).

Conclusion

This compound is a Class Ia antiarrhythmic agent with demonstrated efficacy in suppressing ventricular arrhythmias. Its mechanism of action, centered on the blockade of fast sodium channels, leads to a reduction in myocyte excitability and an increase in the refractory period. The available preclinical and clinical data provide a solid foundation for its potential therapeutic role. However, further research is warranted to fully elucidate its binding site on the sodium channel, explore potential downstream signaling effects, and expand the understanding of its long-term safety and efficacy profile in a broader patient population. This technical guide serves as a comprehensive resource to facilitate these future investigations.

References

- 1. CV Pharmacology | Effective Refractory Period [cvpharmacology.com]

- 2. [Electrophysiological anti-arrhythmia effects of tiracizine in ventricular tachycardia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Tiracizine in the treatment of ventricular arrhythmia (preliminary study)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiracizine's Dibenzazepine Core: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core dibenzazepine (B1670418) structure of Tiracizine, a Class I antiarrhythmic agent. The following sections detail its chemical properties, mechanism of action, pharmacokinetics, and the experimental methodologies used to characterize this compound.

The Dibenzazepine Scaffold of Tiracizine

Tiracizine is a derivative of dibenzazepine, a tricyclic structure composed of two benzene (B151609) rings fused to a central seven-membered azepine ring.[1][2] This core structure is common to a number of centrally acting agents. The systematic IUPAC name for Tiracizine is ethyl N-[5-(2-(dimethylamino)acetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate.[3]

Chemical and Physical Properties

The chemical and physical properties of Tiracizine are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C21H25N3O3 | [1][4] |

| Molecular Weight | 367.44 g/mol | [4][5] |

| CAS Number | 83275-56-3 | [3] |

| Appearance | Not specified | |

| Melting Point | 135-137 °C (for the base) | [6] |

| Synonyms | Tiracizina, Tiracizinum, AWD-19-166, GS-015 | [1][5] |

Mechanism of Action: Sodium Channel Blockade

As a Class I antiarrhythmic agent, the primary mechanism of action of Tiracizine is the blockade of voltage-gated sodium channels in cardiomyocytes.[5][7] This action reduces the maximum rate of depolarization of the cardiac action potential (Vmax), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.

The following diagram illustrates the signaling pathway of Class I antiarrhythmic drugs like Tiracizine.

Pharmacological and Electrophysiological Data

Quantitative data from various studies on Tiracizine are summarized below for comparative analysis.

Pharmacokinetic Parameters in Healthy Volunteers

| Parameter | Single Dose (50 mg) | Steady State (50 mg b.i.d.) | Source |

| Cmax (ng/mL) | 56.9 | 75.9 | [3] |

| AUC (ng·h/mL) | 182.9 (AUC0-∞) | 261.9 (AUCτ) | [3] |

| t½ (h) | 2.4 | 4.0 | [3] |

Electrophysiological Effects

| Parameter | Condition | Value | Source |

| EC50 (Vmax depression) | Dog Purkinje fibers | 0.323 ± 0.059 µM | [1] |

| EC50 (Action Potential Duration) | Dog Purkinje fibers | 0.230 ± 0.024 µM | [1] |

| Ventricular Tachycardia Cycle Length Increase | Intravenous administration | mean 29 ms | [6] |

| Ventricular Tachycardia Cycle Length Increase | Oral administration | mean 88 ms | [6] |

Experimental Protocols

Detailed experimental protocols for the synthesis and electrophysiological evaluation of Tiracizine are not extensively published. However, the following sections describe the general methodologies that would be employed in the characterization of a dibenzazepine-based compound like Tiracizine.

Synthesis of Tiracizine

The synthesis of Tiracizine involves a multi-step process starting from 3-amino-5-acetyl-10,11-dihydro-5H-dibenz[b,f]azepine.[6] A generalized workflow for the synthesis is depicted below.

General Procedure:

-

Deacetylation: The starting material, 3-amino-5-acetyl-10,11-dihydro-5H-dibenz[b,f]azepine, is treated with a base such as potassium hydroxide (B78521) in a suitable solvent like n-propanol to remove the acetyl group.[6]

-

Carbamoylation: The resulting 3-amino-10,11-dihydro-5H-dibenz[b,f]azepine is then reacted with ethyl chloroformate to introduce the carbethoxyamino group.[6]

-

Chloroacetylation: The product from the previous step is reacted with chloroacetyl chloride to add the chloroacetyl group at the 5-position of the dibenzazepine ring.[6]

-

Amination: The chloroacetyl intermediate is then reacted with dimethylamine to yield the Tiracizine base.[6]

-

Salt Formation: Finally, the Tiracizine base is treated with hydrochloric acid in a solvent like isopropanol to form the hydrochloride salt.[6]

Electrophysiological Recording (Microelectrode Technique)

The electrophysiological effects of Tiracizine on cardiac action potentials are typically studied using conventional microelectrode techniques on isolated cardiac preparations, such as Purkinje fibers.[1]

General Protocol:

-

Tissue Preparation: Cardiac Purkinje fibers are dissected from a suitable animal model (e.g., canine heart) and placed in a tissue bath.

-

Superfusion: The tissue is continuously superfused with a physiological salt solution (e.g., Tyrode's solution) bubbled with a gas mixture (e.g., 95% O2, 5% CO2) and maintained at a constant temperature (e.g., 37°C).

-

Impaling: A glass microelectrode filled with a conducting solution (e.g., 3 M KCl) is used to impale a single cell to record the transmembrane potential.

-

Stimulation: The preparation is stimulated at a constant frequency using external electrodes.

-

Data Acquisition: Action potentials are recorded before and after the application of Tiracizine at various concentrations.

-

Analysis: Parameters such as the maximum rate of depolarization (Vmax), action potential duration (APD), and resting membrane potential are measured and analyzed.

The logical relationship for a typical electrophysiology experiment is outlined below.

References

- 1. CV Pharmacology | Vaughan-Williams Classification of Antiarrhythmic Drugs [cvpharmacology.com]

- 2. protocols.io [protocols.io]

- 3. pubs.rsyn.org [pubs.rsyn.org]

- 4. partone.litfl.com [partone.litfl.com]

- 5. researchgate.net [researchgate.net]

- 6. ahajournals.org [ahajournals.org]

- 7. researchgate.net [researchgate.net]

Tiracizine Hydrochloride: A Technical Overview of its Class Ia Antiarrhythmic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiracizine (B1212685) hydrochloride is a Class Ia antiarrhythmic agent, a classification that underscores its primary mechanism of action: the blockade of sodium channels in cardiac myocytes. This action leads to a depression of the maximal rate of depolarization of the action potential (Vmax), a prolongation of the action potential duration (APD), and an increase in the effective refractory period (ERP). These electrophysiological effects contribute to its antiarrhythmic properties, particularly in the management of ventricular arrhythmias. This technical guide provides a comprehensive overview of the available preclinical and clinical data on tiracizine, details representative experimental protocols for assessing its electrophysiological characteristics, and visualizes its mechanism of action and experimental workflows.

Electrophysiological Properties and Preclinical Data

Tiracizine exerts its antiarrhythmic effects by modulating the electrophysiological properties of cardiac tissues. The primary preclinical evidence for its Class Ia activity comes from in vitro studies on canine Purkinje fibers.

Quantitative Effects on Action Potential Parameters

A key study investigated the effects of tiracizine on the action potential parameters of dog cardiac Purkinje fibers. The results demonstrated a concentration-dependent and use-dependent depression of the maximal rate of depolarization (Vmax) and a decrease in the action potential duration.

| Parameter | EC50 (µM) | Tissue Preparation | Species | Reference |

| Maximal Rate of Depolarization (Vmax) Depression | 0.323 ± 0.059 | Cardiac Purkinje Fibers | Dog | Németh et al., 1995 |

| Action Potential Duration (APD) Shortening | 0.230 ± 0.024 | Cardiac Purkinje Fibers | Dog | Németh et al., 1995 |

Table 1: Preclinical Electrophysiological Data for Tiracizine Hydrochloride

Clinical Efficacy in Ventricular Arrhythmias

Clinical investigations have explored the efficacy of tiracizine in patients with ventricular arrhythmias. These studies have demonstrated a statistically significant reduction in ventricular extrasystoles and a suppression of sustained ventricular tachycardia in a subset of patients.

Summary of Clinical Trial Data

| Indication | Key Findings | Dosage | Patient Population | Reference |

| Ventricular Extrasystoles | Statistically significant reduction in ventricular extrasystoles. Improvement by at least one Lown class in 63% of patients. | Not specified | 46 patients with >2500 ventricular extrasystoles/24h or Lown class III or higher | Stejfa et al., 1993[1] |

| Sustained Ventricular Tachycardia | Intravenous: VT no longer inducible in 3/16 patients; became nonsustained in 1/16. Mean increase in VT cycle length of 29 ms (B15284909) in inducible patients. | IV: 0.3 mg/kg; Oral: 150-225 mg/day | 16 patients (IV), 6 patients (oral) with documented sustained VT | Volkmann et al., 1991[2] |

| Sustained Ventricular Tachycardia | Oral: VT induction suppressed in 1/6 patients; became nonsustained in 1/6. Mean increase in VT cycle length of 88 ms in inducible patients. | Oral: 150-225 mg/day | 6 patients with documented sustained VT | Volkmann et al., 1991[2] |

Table 2: Clinical Efficacy of this compound in Ventricular Arrhythmias

Mechanism of Action: Class Ia Sodium Channel Blockade